Carfloglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfloglitazar, also known as Chiglitazar, is a novel non-thiazolidinedione small-molecule agonist of peroxisome proliferator-activated receptors (PPARs). It is primarily developed for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), making it a pan-PPAR agonist .
Preparation Methods
The synthesis of Carfloglitazar involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as esterification, amidation, and coupling reactions. The final product is obtained through purification processes like recrystallization and chromatography .
Industrial production methods for this compound involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Carfloglitazar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Carfloglitazar has a wide range of scientific research applications:
Mechanism of Action
Carfloglitazar exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression. By binding to PPARs, this compound modulates the transcription of genes involved in glucose and lipid metabolism, inflammation, and cellular differentiation. This leads to improved insulin sensitivity, reduced blood glucose levels, and better lipid profiles .
Comparison with Similar Compounds
Carfloglitazar is compared with other PPAR agonists such as:
Rosiglitazone: A thiazolidinedione PPARγ agonist used for type 2 diabetes mellitus.
Pioglitazone: Another thiazolidinedione PPARγ agonist with similar applications.
Fenofibrate: A PPARα agonist used to treat hyperlipidemia.
This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), providing a more balanced efficacy-tolerability profile compared to single or dual PPAR agonists .
Properties
CAS No. |
2213406-75-6 |
---|---|
Molecular Formula |
C36H29FN2O4 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid |
InChI |
InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42) |
InChI Key |
QNLWMPLUWMWDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.